molecular formula C17H23N5O4S B12175760 N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

Cat. No.: B12175760
M. Wt: 393.5 g/mol
InChI Key: FYGKMFXAWUDVDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are often employed under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The oxadiazole ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
  • N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide

Uniqueness

N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O4S/c1-20(2)27(24,25)22-12-10-21(11-13-22)16(23)9-8-15-18-17(19-26-15)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

FYGKMFXAWUDVDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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